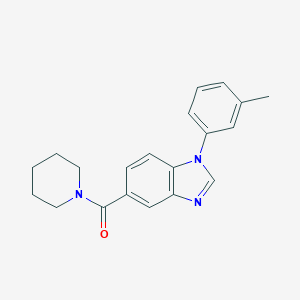
dioxido(oxo)silane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dioxido(oxo)silane;iron(2+) is a chemical compound that consists of silicic acid and iron in a 1:2 ratio. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. Silicic acid is a weak acid that contains silicon, oxygen, and hydrogen, while iron(2++) refers to iron in its +2 oxidation state.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
dioxido(oxo)silane;iron(2+) can be synthesized through the reaction of silicic acid with iron(2++) salts under controlled conditions. One common method involves dissolving silicic acid in water to form an aqueous solution, followed by the addition of an iron(2++) salt, such as iron(2++) chloride or iron(2++) sulfate. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing of the reactants. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process. The final product is typically subjected to purification steps, such as filtration and drying, to remove any impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both silicic acid and iron(2++) in the compound.
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, the iron(2++) in the compound can be oxidized to iron(3++), resulting in the formation of iron(3++) salts.
Reduction Reactions: Reducing agents, such as sodium borohydride or hydrazine, can reduce the iron(2++) in the compound to its metallic state, leading to the formation of elemental iron.
Substitution Reactions: The silicic acid component of the compound can participate in substitution reactions with other acids or bases, resulting in the formation of different silicic acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3++) salts, while reduction reactions can produce elemental iron. Substitution reactions can result in various silicic acid derivatives with different functional groups.
Applications De Recherche Scientifique
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications due to its unique properties and reactivity. Some of the key applications include:
Chemistry: The compound is used as a precursor for the synthesis of other silicon and iron-containing compounds. It is also employed in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, silicic acid (H4SiO4), iron(2++) salt (1:2) is studied for its potential role in biomineralization processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a contrast agent in medical imaging.
Industry: dioxido(oxo)silane;iron(2+) is used in the production of advanced materials, such as ceramics and composites, due to its unique properties and ability to form stable structures.
Mécanisme D'action
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves its interactions with various molecular targets and pathways. The silicic acid component can interact with hydroxyl groups and other functional groups in biological molecules, while the iron(2++) component can participate in redox reactions and coordinate with ligands. These interactions can influence various biochemical processes, such as enzyme activity, signal transduction, and cellular metabolism.
Comparaison Avec Des Composés Similaires
dioxido(oxo)silane;iron(2+) can be compared with other similar compounds, such as:
Silicic acid (H4SiO4), zinc salt (12): This compound contains zinc instead of iron and has different chemical and physical properties.
Silicic acid (H4SiO4), calcium salt (12): This compound contains calcium and is used in different applications, such as in the production of calcium silicate materials.
Silicic acid (H4SiO4), nickel salt (12): This compound contains nickel and is studied for its potential use in catalysis and material science.
The uniqueness of silicic acid (H4SiO4), iron(2++) salt (1:2) lies in its combination of silicic acid and iron(2++), which imparts specific properties and reactivity that are distinct from other similar compounds.
Propriétés
Numéro CAS |
10179-73-4 |
|---|---|
Formule moléculaire |
FeO3Si |
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clé InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canonique |
[O-][Si](=O)[O-].[Fe+2] |
Key on ui other cas no. |
13478-48-3 10179-73-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)







